Tartrazine - 1342-47-8

Tartrazine

Catalog Number: EVT-1184165
CAS Number: 1342-47-8
Molecular Formula: C16H9N4Na3O9S2
Molecular Weight: 534.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tartrazine is an organic sodium salt which is the trisodium salt of tartrazine acid. A synthetic lemon yellow azo dye used as a food colouring. It has a role as a histological dye and a food colouring. It contains a tartrazine(3-).
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992)
An anionic, hydrophilic azo dye with an orange-yellow color used in fabrics, foods and cosmetics, and as a biological stain.
Source and Classification

Tartrazine is classified as a monoazo dye, specifically a member of the pyrazolone dye family. It is synthesized from diazotized sulfanilic acid and pyrazolone derivatives. The compound is primarily used as a food coloring agent but also finds applications in histological staining and as a colorant in various consumer products .

Synthesis Analysis

The synthesis of tartrazine typically involves a diazo-coupling reaction. The process can be summarized as follows:

  1. Diazotization: Sulfanilic acid (4-aminobenzenesulfonic acid) is first diazotized using sodium nitrite in an acidic medium.
  2. Coupling Reaction: The diazonium salt formed is then reacted with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (also known as Pyrazolone T) to form tartrazine. This reaction occurs under controlled temperature and pH conditions to ensure optimal yield and purity .

Alternative synthesis methods include the condensation of phenylhydrazine-4-sulfonic acid with dioxosuccinic acid derivatives, providing flexibility in production methods depending on available reagents .

Molecular Structure Analysis

The molecular formula of tartrazine is C16H9N4Na3O9S2C_{16}H_{9}N_{4}Na_{3}O_{9}S_{2}, and its structure can be represented as follows:

Trisodium 4 5 dihydro 5 oxo 1 4 sulfophenyl 4 4 sulfophenyl azo 1H pyrazole 3 carboxylate\text{Trisodium 4 5 dihydro 5 oxo 1 4 sulfophenyl 4 4 sulfophenyl azo 1H pyrazole 3 carboxylate}

Structural Characteristics

  • Azo Group: The presence of the azo group (-N=N-) is critical for the dye's color properties.
  • Sulfonic Acid Groups: These enhance water solubility and stability.
  • Sodium Salts: Tartrazine is typically used in its trisodium salt form, which aids in its solubility in aqueous solutions.

Spectroscopic analyses such as UV-Vis spectroscopy indicate that tartrazine absorbs light at approximately 436 nm, contributing to its vivid yellow coloration .

Chemical Reactions Analysis

Tartrazine undergoes various chemical reactions that can affect its stability and functionality:

  1. Reduction Reactions: Under certain conditions, tartrazine can be reduced to form aromatic amines, which may pose health risks due to their potential carcinogenicity.
  2. Hydrolysis: In acidic or basic environments, tartrazine can hydrolyze, leading to the release of sulfonic acids and other byproducts.
  3. Formation of Aluminum Lakes: Tartrazine can react with aluminum salts to form aluminum lakes, enhancing its stability and color retention in food products .
Mechanism of Action

The mechanism of action of tartrazine primarily involves its interaction with biological molecules:

  • Protein Binding: Tartrazine can bind to serum proteins such as human serum albumin, altering physiological functions and potentially leading to allergic reactions .
  • Metabolism: In vivo studies indicate that tartrazine is metabolized into sulfamic acid and other nitrogen-containing derivatives, which may contribute to toxicity and allergenic responses .

These interactions highlight the importance of understanding tartrazine's behavior within biological systems for assessing its safety.

Physical and Chemical Properties Analysis

Tartrazine exhibits several notable physical and chemical properties:

  • Color: Bright yellow.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Thermal Stability: Stable up to 200 °C in air; increased stability (up to 300 °C) under inert conditions like argon .
  • pH Sensitivity: Exhibits different structural forms depending on pH, affecting its color intensity and stability.

Characterization techniques such as X-ray diffraction have confirmed that tartrazine has a monoclinic crystalline structure .

Applications

Tartrazine serves multiple scientific applications:

  1. Food Industry: Widely used as a coloring agent in beverages, candies, snacks, and processed foods.
  2. Pharmaceuticals: Utilized for coloring tablets and syrups.
  3. Cosmetics: Incorporated into various cosmetic products for aesthetic appeal.
  4. Histology: Employed as a histological dye for staining biological tissues .

Despite its widespread use, regulatory bodies have established acceptable daily intake levels due to potential health risks associated with excessive consumption.

Introduction to Tartrazine

Chemical Definition and Classification of Azo Dyes

Tartrazine, systematically named trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate, is a synthetic lemon-yellow azo dye classified under the Color Index as CI 19140. Its molecular formula is C₁₆H₉N₄Na₃O₉S₂, with a molar mass of 534.36 g/mol. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic structures, which confer chromophoric properties. Tartrazine contains two azo bonds and multiple sulfonate groups, rendering it water-soluble (200 g/L at 25°C) and stable under acidic conditions and high temperatures. Its maximum absorbance occurs at 425 nm in aqueous solutions, producing a vibrant yellow hue [1] [3].

Table 1: Key Chemical Properties of Tartrazine

PropertySpecification
Molecular Weight534.36 g/mol
Solubility (Water)200 g/L (25°C)
Solubility (Glycerol)180 g/100 mL
Absorbance Peak425 nm
Thermal StabilityDecomposes >300°C

Structurally, tartrazine belongs to the pyrazolone family of azo dyes, distinguished by a five-membered lactam ring adjacent to the azo group. This configuration enhances lightfastness and pH stability, making it suitable for products requiring consistent coloration [3] [4].

Historical Development and Industrial Adoption

Tartrazine was first synthesized in 1884 by Swiss chemist Johann Heinrich Ziegler at Bindschedler'sche Fabrik für chemische Industrie (later CIBA) in Basel. Ziegler’s innovative synthesis leveraged azo-hydrazo tautomerism principles, though his initial structural proposal was later revised. The dye was patented in Germany (DRP 34294) in 1885 by BASF, which commenced industrial-scale production. In 1893, the British Patent 5693 secured its manufacturing process, enabling global commercialization [1] [4].

Initially adopted for wool and silk dyeing, tartrazine transitioned to food applications by the 1890s due to its bright hue and low toxicity relative to contemporary alternatives like lead- or arsenic-based pigments. The U.S. Food and Drug Administration (FDA) included it among the initial seven certified synthetic colors under the Food Inspection Decision 76 (1907). Regulatory milestones include its formal listing as FD&C Yellow 5 under the 1938 Federal Food, Drug, and Cosmetic Act and permanent certification following the Color Additive Amendments of 1960 [8].

Global Applications in Food, Pharmaceuticals, and Cosmetics

Food and Beverages

Tartrazine (designated E102 in the EU and FD&C Yellow 5 in the U.S.) is a dominant synthetic colorant in processed foods. Its primary function is to standardize and enhance visual appeal in products where natural coloration is inconsistent or diminished during processing. Key applications include:

  • Beverages: Carbonated drinks, powdered mixes, and sports drinks (20% of global usage) [5] [9].
  • Confectionery: Gummies, hard candies, and frosting (25% of usage) [9].
  • Dairy and Bakery: Ice cream, flavored yogurts, cakes, and cookies (15% combined) [3] [5].
  • Savory Products: Snacks, sauces, and dressings (12%) [9].The EU permits tartrazine in specified categories like processed fruits and cheeses, with maximum limits (e.g., 300 ppm in Canada) [1] [3].

Pharmaceuticals

In drug formulations, tartrazine serves as an identification aid for dosage forms. It imparts yellow-to-orange shades to tablets, capsules, and syrups, facilitating product differentiation and patient compliance. Common uses include:

  • Over-the-counter medications (e.g., antacids, cough syrups).
  • Vitamin supplements and prescription drugs [1] [3].The FDA mandates labeling of tartrazine in pharmaceuticals to alert sensitive individuals, underscoring its prevalence [1].

Cosmetics and Personal Care

Tartrazine (listed as CI 19140) is integral to color cosmetics and hygiene products. Its stability in diverse pH ranges enables use in:

  • Makeup: Eyeshadows, lipsticks, and blushes (often blended with blues or greens).
  • Toiletries: Shampoos, soaps, and lotions [1] [9].The rise of "visual aesthetics" in personal care has sustained demand, particularly in Asia-Pacific markets [5] [9].

Table 2: Global Tartrazine Application Segments (2023)

SectorKey ProductsMarket Share
Food & BeveragesCandies, soft drinks, baked goods65%
PharmaceuticalsTablets, syrups, capsules20%
Cosmetics & Personal CareMakeup, shampoos, soaps12%
Industrial/OtherTextiles, inks, pet food3%

Market Dynamics and Regional Trends

The global tartrazine market was valued at approximately $235 million in 2023, projected to reach $370 million by 2032 (CAGR: 5.1%) [5]. Growth is driven by:

  • Asia-Pacific: Rapid urbanization and processed food consumption (35% revenue share), led by China and India [9] [10].
  • North America/Europe: Demand for visually distinctive pharmaceuticals and cosmetics, tempered by clean-label shifts [5] [9].Innovations include ultra-pure grades for regulated sectors and sustainable production methods to align with environmental goals [9].

Properties

CAS Number

1342-47-8

Product Name

Tartrazine

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

Molecular Formula

C16H9N4Na3O9S2

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

UJMBCXLDXJUMFB-UHFFFAOYSA-K

SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)
In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C
In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL
Soluble in concentrated sulfuric acid

Synonyms

Barium, Tartrazine
FD and C Yellow No. 5
Tartrazine
Tartrazine Barium
Tartrazine Barium (2:3)

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

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